molecular formula C18H19BrN2O B2851348 2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide CAS No. 1796971-19-1

2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide

Cat. No.: B2851348
CAS No.: 1796971-19-1
M. Wt: 359.267
InChI Key: KMGJLKRVCIFIEB-UHFFFAOYSA-N
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Description

2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a synthetic organic compound of significant interest in medicinal chemistry research. With a molecular formula of C18H19BrN2O and a molecular weight of approximately 359.3 g/mol, this compound features a benzamide core linked to a 1-phenylpyrrolidine scaffold, a structure known to impart valuable biological properties. The core structure of this molecule suggests potential for diverse pharmacological activities. The pyrrolidine ring is a privileged scaffold in drug discovery, highly valued for its three-dimensional coverage and ability to improve solubility and pharmacokinetic properties of drug candidates . This saturated, five-membered nitrogen ring contributes to stereochemistry and is frequently found in molecules investigated for their bioactivity . Furthermore, the benzamide group is a common pharmacophore in compounds with demonstrated biological effects. Specifically, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown promising antimicrobial activity against Gram-positive bacteria , including challenging pathogens, and have also exhibited significant in vitro anti-inflammatory activity through protease inhibition assays . The presence of the bromo-substituent on the benzamide ring can influence the molecule's lipophilicity and its interaction with biological targets. This makes this compound a compelling candidate for researchers exploring new therapeutic agents, particularly in the areas of infectious diseases and inflammation. It can serve as a key intermediate or a target molecule for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-17-11-5-4-10-16(17)18(22)20-13-15-9-6-12-21(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGJLKRVCIFIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoyl chloride with an amine under basic conditions.

    Bromination: The benzamide core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the Phenylpyrrolidine Moiety: The final step involves the attachment of the phenylpyrrolidine moiety to the brominated benzamide through a nucleophilic substitution reaction, typically using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., dichloromethane, ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

    Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylpyrrolidine moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The position and nature of substituents on the benzamide ring significantly impact electronic properties and binding affinities.

Compound Name Benzamide Substituents Amine Group Structure Key Findings/Applications Reference
2-Bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide 2-Bromo (1-Phenylpyrrolidin-2-yl)methyl Structural flexibility for ligand-receptor interactions (inferred) N/A
5-Bromo-2,3-dimethoxy-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide 5-Bromo, 2,3-dimethoxy (1-Ethylpyrrolidin-2-yl)methyl Antidopaminergic activity; atypical antipsychotic candidate
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide (35) 4-Bromo, 3-fluoro 6-Methylpyridin-2-yl Synthetic intermediate; characterized via NMR and GC-MS
2-Bromo-N-(1H-pyrazol-5-yl)benzamide (C) 2-Bromo 1H-Pyrazol-5-yl Water-mediated synthesis; potential bioactive scaffold

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-bromo substituent (ortho position) in the target compound may enhance steric hindrance compared to para-bromo analogues (e.g., compound 35).
  • Fluorine Substitution: Compound 35 (3-fluoro) introduces polarity and hydrogen-bonding capacity, which could improve solubility compared to the non-fluorinated target compound .

Amine Group Modifications

Compound Name Amine Group Structure Impact on Properties
This compound Bicyclic pyrrolidine with phenyl Enhanced rigidity; potential for π-π interactions with aromatic targets
2-Bromo-N-(tert-butyl)benzamide (12) tert-Butyl High enantioselectivity (87% ee) in Suzuki-Miyaura couplings
2-Bromo-N-(2-phenyl-2-propyl)benzamide (13) Cumyl-protected amide Increased enantioselectivity (93% ee) in asymmetric catalysis
2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide Pyrazole with benzyl substituent Stabilized by hydrogen bonding and electrostatic interactions (DFT studies)

Key Observations :

  • Pyrrolidine vs. Pyridine/Pyrazole : The target compound’s pyrrolidine ring offers a balance of flexibility and stereochemical control, whereas pyridine (compound 35) or pyrazole (compound C) groups may enhance π-stacking or hydrogen-bonding, respectively .
  • Steric Effects : Bulky groups like cumyl (compound 13) improve enantioselectivity in catalytic reactions, suggesting that the phenylpyrrolidinyl group in the target compound could similarly influence stereochemical outcomes .

Biological Activity

2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzamide Core : The initial reaction involves benzoyl chloride and an amine under basic conditions to form the benzamide core.
  • Bromination : The core undergoes bromination using agents like bromine or N-bromosuccinimide (NBS) in a solvent such as dichloromethane.
  • Attachment of the Phenylpyrrolidine Moiety : Finally, the phenylpyrrolidine group is attached through nucleophilic substitution, often using bases like sodium hydride or potassium carbonate.

The biological activity of this compound is influenced by its structural components:

  • The bromine atom enhances reactivity and may facilitate interactions with biological targets, such as enzymes and receptors.
  • The phenylpyrrolidine moiety contributes to binding affinity and specificity, potentially modulating various biochemical pathways.

Biological Activity

Research indicates that derivatives of benzamide, including this compound, exhibit significant biological activities:

Anticancer Properties

Studies have shown that similar compounds can act as kinase inhibitors, which are crucial in cancer therapy. For instance, the inhibition of specific kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, indicating possible roles in treating neurological disorders.

Case Studies

  • Kinase Inhibition : A study involving benzamide derivatives demonstrated that they could inhibit key kinases involved in cancer progression, leading to decreased cell viability in various cancer cell lines.
    CompoundIC50 (μM)Target Kinase
    This compound0.55EGFR
    N-(4-chlorophenyl)-5-oxopyrrolidine0.64VEGFR
    This data highlights the compound's potential as a therapeutic agent in oncology .
  • Neurotransmitter Modulation : In another investigation, compounds similar to this compound were tested for their effects on serotonin receptors. Results indicated a significant modulation of receptor activity, suggesting its utility in treating mood disorders.

Comparative Analysis

The uniqueness of this compound can be contrasted with other halogenated benzamides:

CompoundHalogen TypeBiological Activity
2-bromo-N-(1-phenylpyrrolidin-2-yl)methylbenzamideBromineHigh affinity for kinases
2-chloro-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methylbenzamideChlorineModerate activity
3-fluoro-N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methylbenzamideFluorineLow activity

This table illustrates how the presence of different halogens can significantly influence biological activity and binding properties.

Q & A

Q. What synthetic routes are recommended for preparing 2-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide?

The synthesis typically involves multi-step protocols:

  • Halogenation and coupling : Bromine introduction via electrophilic aromatic substitution, followed by coupling of the benzamide core with the pyrrolidine derivative using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Pyrrolidine functionalization : The 1-phenylpyrrolidin-2-ylmethyl group is synthesized through reductive amination or nucleophilic substitution, optimized under reflux conditions with aprotic solvents (e.g., DMF or THF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Confirm intermediates via TLC and final product via NMR .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the pyrrolidine methylene protons show distinct splitting patterns (~δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~413.3) .
  • X-ray Crystallography : Single-crystal analysis resolves 3D structure and hydrogen-bonding networks. Use SHELX programs for refinement .

Q. How can researchers optimize reaction yields for brominated benzamide derivatives?

  • Temperature control : Maintain 60–80°C during bromination to minimize side reactions .
  • Catalyst selection : Use Pd catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings with aryl boronic acids .
  • Solvent effects : Polar aprotic solvents (e.g., DCM or acetonitrile) enhance nucleophilic substitution rates .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the bromine with Cl, F, or I to assess halogen effects on receptor binding .
  • Pyrrolidine substituents : Compare 1-phenyl vs. alkyl/heteroaryl groups to evaluate steric/electronic impacts .
  • Bioisosteric replacements : Substitute the benzamide with thiazole or oxazole rings to modulate solubility and potency .
  • Assay selection : Use radioligand binding assays (e.g., for histamine H₃ receptors) and functional cAMP assays to quantify activity .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo .
  • Blood-brain barrier (BBB) penetration : LogP calculations (~2.5–3.5) and P-glycoprotein efflux assays predict CNS accessibility .
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites that may explain discrepancies .

Q. What computational strategies can predict the compound’s interaction with neurological targets?

  • Docking simulations : Use AutoDock Vina with histamine H₃ receptor crystal structures (PDB: 3RZE) to identify key binding residues (e.g., Asp³.³²) .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess conformational changes .
  • Free energy calculations : MM-GBSA quantifies binding affinities for SAR refinement .

Q. How to address low solubility in aqueous buffers during biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation .
  • Prodrug design : Introduce phosphate or PEG groups to enhance hydrophilicity .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .

Data Analysis and Experimental Design

Q. What statistical methods are critical for analyzing dose-response data?

  • Nonlinear regression : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor protein-ligand complex stability under varying temperatures .
  • Knockdown/knockout models : Use CRISPR/Cas9 to silence putative targets and confirm phenotype rescue .
  • Fluorescence polarization : Track ligand binding to recombinant proteins in real time .

Q. What are best practices for reproducing crystallographic data?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
  • Refinement protocols : Iterative cycles in SHELXL with R₁ < 0.05 and wR₂ < 0.10 .
  • Validation tools : Check geometry with PLATON and ADDSYM to detect twinning or disorder .

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